9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

Description

BenchChem offers high-quality 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

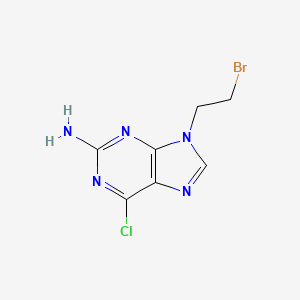

Structure

3D Structure

Properties

IUPAC Name |

9-(2-bromoethyl)-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN5/c8-1-2-14-3-11-4-5(9)12-7(10)13-6(4)14/h3H,1-2H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCWFRLVUFEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCBr)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572131 | |

| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214201-64-6 | |

| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

An In-depth Technical Guide to the Physicochemical Properties and Handling of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical overview of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and safe handling. As a critical intermediate in pharmaceutical synthesis, particularly for the antiviral drug Famciclovir, a thorough understanding of its properties is paramount for its effective and safe utilization in a research and development setting.

Section 1: Chemical Identity and Molecular Structure

Nomenclature and Key Identifiers

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a synthetically derived purine base.[1] Its identity is unequivocally established by the following identifiers:

-

IUPAC Name: 9-(2-bromoethyl)-6-chloropurin-2-amine[1]

-

Synonyms: It is frequently referenced as a Famciclovir Impurity or intermediate.[3][4]

Molecular Structure

The molecule's structure consists of a 2-amino-6-chloropurine core with a 2-bromoethyl group attached at the N9 position of the purine ring. This specific substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.

Caption: 2D structure of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, derived from computational models and supplier information, provides a foundational understanding of this molecule.[1]

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 276.52 g/mol | [1][3][4] |

| Monoisotopic Mass | 274.95734 Da | [1] |

| Physical State | Solid | [5] |

| Computed LogP (XLogP3-AA) | 1.4 | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| Hydrogen Bond Donors | 1 (Primary Amine) | [1] |

| Hydrogen Bond Acceptors | 5 (Ring Nitrogens) | [1] |

| Rotatable Bond Count | 2 | [1] |

Elucidation of Key Parameters

-

Lipophilicity (LogP): The computed LogP value of 1.4 suggests moderate lipophilicity.[1] This property is a critical determinant of solubility. A positive LogP indicates a preference for non-polar environments, suggesting that while it has polar functional groups (amine, purine nitrogens), the chloro and bromoethyl substituents contribute to its solubility in organic solvents. This is a key consideration when selecting solvent systems for synthesis and purification.

-

Topological Polar Surface Area (TPSA): A TPSA of 69.6 Ų is indicative of a molecule that may have reasonable cell membrane permeability.[1] TPSA is a widely used metric in drug discovery to predict the transport properties of molecules. For an intermediate like this, while not the final active pharmaceutical ingredient (API), this property can influence its ease of handling and purification.

Section 3: Synthesis and Chemical Reactivity

Role as a Key Pharmaceutical Intermediate

This compound is not typically an end-product but rather a crucial building block. Its primary significance lies in its role as a precursor in the synthesis of Famciclovir, a prodrug of the antiviral agent penciclovir.[3][4][6] The bromoethyl group serves as a reactive handle for further alkylation, while the chloro group at the 6-position can be readily displaced or reduced in subsequent synthetic steps.

Synthetic Protocol: N9-Alkylation of 2-Amino-6-chloropurine

The most common route to this compound involves the direct alkylation of 2-amino-6-chloropurine. A significant challenge in purine chemistry is achieving regioselectivity, as alkylation can occur at either the N9 or the N7 position. The following protocol, adapted from patent literature, is designed to favor the desired N9 isomer.[6]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reactor Setup: To a suitable reaction vessel, add 2-amino-6-chloropurine, a base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like Dimethylformamide (DMF).[6]

-

Causality: DMF is chosen for its ability to dissolve the purine starting material and its high boiling point, which allows the reaction to be heated. Potassium carbonate is a cost-effective base sufficient to deprotonate the purine ring, making it nucleophilic for the subsequent alkylation.[6]

-

-

Initial Heating: Heat the mixture (e.g., to 60-65°C) for a period (e.g., 1 hour) to ensure deprotonation and formation of the purine salt.[6]

-

Alkylation: Add an excess of the alkylating agent, 1,2-dibromoethane, to the reaction mixture.[6] Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to drive the reaction to completion.[6]

-

Causality: Using an excess of 1,2-dibromoethane ensures the reaction proceeds efficiently. The reflux temperature provides the necessary activation energy for the Sₙ2 reaction between the purine anion and the alkyl halide. The N9 position is generally favored over N7 due to steric and electronic factors, a preference that can be maximized by careful control of reaction conditions.[6]

-

-

Work-up and Isolation: After cooling, the inorganic salts (e.g., KBr, excess K₂CO₃) are removed by filtration. The DMF is then removed from the filtrate by distillation under reduced pressure.[6]

-

Purification: The crude residue is purified, typically by recrystallization from a suitable solvent such as methanol, to yield the final product.[6]

This self-validating protocol relies on standard purification techniques and analytical characterization (as described in Section 4) to confirm the identity and purity of the final product.

Section 4: Analytical Characterization

To ensure the identity, purity, and quality of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a suite of analytical techniques is employed. While raw spectra are proprietary to manufacturers, the expected outcomes are described below. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[7]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This technique verifies the molecular structure. Expected signals would include a singlet for the C8 proton, characteristic triplets for the two methylene (-CH₂-) groups of the bromoethyl chain, and a broad singlet for the amine (-NH₂) protons.

-

Mass Spectrometry (MS): MS confirms the molecular weight. The ESI-MS spectrum would show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern due to the presence of both chlorine and bromine atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A high-purity sample will show a single major peak, with any impurities appearing as separate, smaller peaks. This is critical for its use in pharmaceutical synthesis where impurity control is essential.

Section 5: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this or structurally similar compounds.[8]

Hazard Identification

-

Skin Irritation (H315): Causes skin irritation.

-

Eye Irritation (H319): Causes serious eye irritation.

-

Other: The product should be considered hazardous until fully characterized.[5] Avoid inhalation of dust.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands and skin thoroughly after handling. Immediately change any contaminated clothing.

Storage and Stability

-

Storage Conditions: To maintain product integrity, store in a tightly closed container in a freezer (e.g., -20°C).[5][8] The storage area should be dry and well-ventilated.[8]

-

Stability: The product is chemically stable under standard ambient conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

References

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine - PubChem. National Institutes of Health. [Link]

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | Chemsrc. Chemsrc. [Link]

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine 214201-64-6 | Lotusfeet Pharma. Lotusfeet Pharma. [Link]

-

9-(2-bromoethyl)9H-purin-2- amine | 214201-64-6 - SynThink Research Chemicals. SynThink Research Chemicals. [Link]

- US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents.

Sources

- 1. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:214201-64-6 | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | Chemsrc [chemsrc.com]

- 3. clearsynth.com [clearsynth.com]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. fishersci.com [fishersci.com]

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Key Intermediate in the Synthesis of Famciclovir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a critical intermediate in the industrial synthesis of famciclovir, a potent antiviral prodrug. The document delves into the strategic importance of this intermediate, detailing its synthesis, purification, and analytical characterization. The narrative emphasizes the chemical principles and experimental considerations that underpin the efficient and regioselective production of this key building block. Methodologies are presented with a focus on explaining the causality behind procedural choices, ensuring a thorough understanding for researchers and process chemists in the field of antiviral drug development.

Introduction: The Strategic Role in Famciclovir Synthesis

Famciclovir is an orally administered prodrug of the antiviral agent penciclovir, which is active against various herpesvirus infections.[1] The efficacy of famciclovir hinges on its efficient in vivo conversion to penciclovir. The synthesis of famciclovir involves the construction of a purine core with a specific acyclic side chain at the N-9 position. The intermediate, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, serves as a pivotal electrophilic synthon, enabling the introduction of the required side chain with high regioselectivity.

The primary challenge in the alkylation of purine derivatives is controlling the site of substitution, as reactions can occur at either the N-9 or N-7 position of the purine ring.[1] The synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine from 2-amino-6-chloropurine represents a key strategic step that effectively installs the bromoethyl group at the desired N-9 position, paving the way for subsequent elaboration into the final famciclovir structure. One patented method reports that the use of 1,2-dibromoethane in the alkylation of 2-amino-6-chloropurine leads to a favorable N-9 to N-7 isomer ratio of 15-20:1.[2]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [3] |

| CAS Number | 214201-64-6 | [3][4][5] |

| Molecular Formula | C7H7BrClN5 | [3][4] |

| Molecular Weight | 276.52 g/mol | [3][4] |

| Canonical SMILES | C1=C2C(=NC(=N1)Cl)N(C=N2)CCBr | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is typically achieved through the N-alkylation of 2-amino-6-chloropurine with an excess of 1,2-dibromoethane. Understanding the reaction mechanism is crucial for optimizing yield and regioselectivity.

The Challenge of Regioselectivity in Purine Alkylation

Direct alkylation of purines can lead to a mixture of N-7 and N-9 isomers.[6][7] The thermodynamically more stable N-9 regioisomer is generally the major product.[8] However, the ratio of these isomers is highly dependent on reaction conditions such as the solvent, base, and the nature of the alkylating agent.[9] For the synthesis of famciclovir, maximizing the formation of the N-9 isomer is paramount to avoid costly and difficult purification steps.[1]

Synthetic Pathway and Causality

The preferred industrial synthesis involves the reaction of 2-amino-6-chloropurine with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 3. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. lotusfeetpharma.com [lotusfeetpharma.com]

- 6. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Purine Derivatives from 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

This guide provides an in-depth exploration of the synthetic pathways for creating novel purine derivatives, starting from the versatile building block, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. Purine analogues are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

The strategic importance of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine lies in its dual reactive sites: the electrophilic carbon of the bromoethyl group at the N9 position and the highly susceptible C6 position for nucleophilic aromatic substitution. This allows for a modular and divergent synthetic approach to a diverse library of new chemical entities.

Foundational Principles: Reactivity of the Purine Core

The purine scaffold, a fusion of pyrimidine and imidazole rings, possesses a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the purine ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions. The chlorine atom at the C6 position of our starting material is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA r).[4][5]

Simultaneously, the N9-bromoethyl side chain provides a reactive handle for introducing a wide array of functionalities through nucleophilic substitution of the bromide ion. The choice of reaction conditions, such as solvent, base, and temperature, is critical in controlling the regioselectivity of these transformations.[6]

Strategic Synthetic Pathways

The synthesis of novel purine derivatives from 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine can be strategically divided into two main approaches: modification at the C6 position followed by reaction at the N9-side chain, or vice-versa. A third approach involves simultaneous or one-pot modifications at both sites.

Pathway A: Sequential Modification Starting at C6

This is often the preferred route as the reactivity of the C6-chloro group can be influenced by the nature of the substituent on the N9-side chain.

Workflow for Pathway A

Caption: Sequential synthesis via initial C6 modification.

Experimental Protocol: C6-Amino Substitution

This protocol details the synthesis of a 6-amino substituted purine derivative, a common scaffold in bioactive molecules.

Step 1: Synthesis of 9-(2-Bromoethyl)-N6-benzyl-9H-purine-2,6-diamine

-

Reagents and Materials:

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (1.0 eq)

-

Benzylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure: a. To a solution of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine in n-butanol, add benzylamine and DIPEA. b. Heat the reaction mixture to 120 °C and stir for 12 hours.[7] c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Causality Behind Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[7]

-

n-Butanol: A high-boiling point solvent is chosen to facilitate the reaction at an elevated temperature, which is often necessary for SNA r reactions with less reactive amines.[7]

Pathway B: Sequential Modification Starting at the N9-Side Chain

This approach is advantageous when the desired functionality at the C6 position might be sensitive to the conditions required for modifying the side chain.

Workflow for Pathway B

Caption: Sequential synthesis via initial N9 side-chain modification.

Experimental Protocol: N9-Azidoethyl Intermediate

The introduction of an azide group provides a versatile handle for further transformations, such as click chemistry or reduction to an amine.

Step 1: Synthesis of 9-(2-Azidoethyl)-6-chloro-9H-purin-2-amine

-

Reagents and Materials:

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF) (solvent)

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure: a. Dissolve 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine in DMF. b. Add sodium azide to the solution and stir the mixture at room temperature for 24 hours. c. Monitor the reaction by TLC. d. Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Sodium Azide: A highly nucleophilic source of the azide ion.

-

DMF: A polar aprotic solvent that effectively dissolves both the purine substrate and the inorganic azide salt, facilitating the SN2 reaction.

Characterization of Novel Purine Derivatives

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

| Technique | Purpose | Expected Observations for a Hypothetical Product: 9-(2-Azidoethyl)-N6-benzyl-9H-purine-2,6-diamine |

| ¹H NMR | To determine the number and connectivity of protons. | Signals corresponding to the purine ring protons (H2 and H8), the ethyl bridge protons, the benzyl group protons, and the amine protons.[8][9][10] |

| ¹³C NMR | To identify the carbon skeleton. | Resonances for all unique carbon atoms in the purine core, the ethyl side chain, and the benzyl substituent.[7][9][11] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the product, along with characteristic fragment ions.[8][12] |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching (amines), C=N and C=C stretching (purine ring), and the azide (N₃) stretch.[10] |

Data Interpretation Logic

Caption: Workflow for structural confirmation of synthesized compounds.

Therapeutic Potential and Future Directions

The synthesized purine derivatives can be screened for a variety of biological activities. For instance, many 2,6,9-trisubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes often dysregulated in cancer.[1] The introduction of different substituents allows for the fine-tuning of potency and selectivity against specific biological targets.

Future work could involve the exploration of a wider range of nucleophiles for substitution at the C6 and N9-side chain positions. Furthermore, advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce carbon-carbon and carbon-nitrogen bonds at the C6 position, further expanding the chemical space of accessible purine derivatives.[13][14]

Conclusion

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a highly valuable and versatile starting material for the synthesis of novel purine derivatives. The strategic and controlled modification of its two key reactive sites opens the door to a vast library of compounds with significant therapeutic potential. The methodologies and principles outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of new chemical entities for drug discovery and development.

References

- A Technical Guide to Purine Derivatives in Medicinal Chemistry. Benchchem.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.

- Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temper

- Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction.

- Regioselective alkylation reaction of purines under microwave Irradiation.

- Synthesis and Medicinal Uses of Purine. Pharmaguideline.

- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution.

- Purines: reactions and synthesis. Taylor & Francis.

- Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives.

- Purine analogue. Wikipedia.

- Purine Analogs. NCBI Bookshelf.

- Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube.

- Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Deriv

- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.

- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.

- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

- Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET.

- Preparation of famciclovir and other purine derivatives.

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

- 9-(2-bromoethyl)9H-purin-2- amine. SynThink Research Chemicals.

- Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects.

- NMR studies of purines.

- Synthesis Of2-Alkylthio-6-Amino-9-Substituted Purines. Globe Thesis.

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.

- 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.

- Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed.

- 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. Clearsynth.

- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.

- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.

- 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine. Simson Pharma Limited.

- 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine 214201-64-6. Lotusfeet Pharma.

- Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine C

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 3. Purine analogue - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. jchps.com [jchps.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Application of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the medicinal chemistry applications of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine, a versatile and highly functionalized purine scaffold. We will dissect the strategic importance of its key reactive sites—the C6-chloro substituent and the N9-bromoethyl side chain—and elucidate how these features are exploited in the synthesis of diverse bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the design, synthesis, and potential therapeutic applications of novel compounds derived from this pivotal intermediate. We will delve into its established role in antiviral drug synthesis, as well as its burgeoning potential in the development of anticancer agents, particularly kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically significant molecules, including nucleic acids and signaling molecules like ATP. Consequently, synthetic purine analogs have been a fertile ground for the discovery of novel therapeutic agents that can modulate fundamental cellular processes.[1] These analogs often function as antimetabolites, interfering with nucleic acid synthesis and cellular proliferation, which has led to their successful application in antiviral and anticancer therapies.[1]

Within this landscape, 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine emerges as a particularly valuable starting material. Its trifunctional nature—an amino group at C2, a reactive chlorine atom at C6, and a bromoethyl group at N9—provides a rich platform for combinatorial derivatization, enabling the systematic exploration of chemical space to optimize biological activity.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 214201-64-6 | [2] |

| Molecular Formula | C₇H₇BrClN₅ | [3] |

| Molecular Weight | 276.52 g/mol | [3] |

| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [3] |

The synthesis of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is typically achieved through the N-alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane. This reaction is a critical first step in the synthesis of the antiviral drug famciclovir.[1]

Experimental Protocol: Synthesis of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine

Objective: To synthesize the title compound via N-alkylation of 2-amino-6-chloropurine.

Materials:

-

2-amino-6-chloropurine

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2-amino-6-chloropurine (33.9 g, 0.2 mol), potassium carbonate (69 g, 0.5 mol), and DMF (340 mL).

-

Heat the mixture to 60-65 °C and stir for 1 hour.

-

Add 1,2-dibromoethane (112.8 g, 0.6 mol) to the reaction mixture.

-

Increase the temperature to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate by distillation under reduced pressure to remove the DMF.

-

Dissolve the residue in methanol (170 mL) and cool to 0-5 °C to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.

Causality of Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the purine nitrogen, facilitating nucleophilic attack on the 1,2-dibromoethane. Potassium carbonate is a suitable choice as it is inexpensive, effective, and easily removed by filtration.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solubilizes the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Excess 1,2-dibromoethane: Using an excess of the alkylating agent helps to drive the reaction to completion and minimize the formation of di-alkylated byproducts.

-

Crystallization: The purification by crystallization from methanol is an efficient method to obtain the product in high purity.

Potential Applications in Antiviral Drug Discovery

The most well-documented application of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is as a key intermediate in the synthesis of famciclovir, a prodrug of the antiviral agent penciclovir. Famciclovir is effective against various herpesvirus infections.[1]

Synthesis of Famciclovir

The synthesis of famciclovir from 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine involves a multi-step process that showcases the versatility of this intermediate.

Diversification for Novel Antiviral Agents

The synthetic route to famciclovir highlights two key reactive handles on the 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine scaffold that can be exploited for the synthesis of other potential antiviral agents:

-

The Bromoethyl Side Chain: The bromine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of a wide variety of side chains at the N9 position, which is crucial for interacting with viral enzymes.

-

The C6-Chloro Substituent: The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, enabling modification of the purine core to enhance antiviral activity and selectivity.

Emerging Applications in Anticancer Drug Development

Purine analogs are well-established as anticancer agents, and the 2,6,9-trisubstituted purine scaffold is a promising area for the development of novel therapeutics, particularly kinase inhibitors.[4][5] 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is an excellent starting material for accessing this chemical space.

Rationale for Targeting Kinases

Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases, allowing purine analogs to act as competitive inhibitors.

Synthetic Strategies for Anticancer Purine Derivatives

The synthesis of potent anticancer purine derivatives from 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine typically involves a two-pronged approach:

-

Modification at the C6 Position: The chlorine atom is displaced by various nucleophiles, often bulky aromatic or heteroaromatic groups, to enhance binding affinity and selectivity for the target kinase.

-

Functionalization of the N9-ethyl Side Chain: The terminal bromine is replaced with other functional groups to modulate physicochemical properties and explore additional interactions within the kinase active site.

Experimental Protocol: Synthesis of a 6-Arylpiperazinyl-9-(2-azidoethyl)-2-aminopurine Derivative

Objective: To synthesize a potential kinase inhibitor by sequential modification of the C6 and N9 positions.

Materials:

-

9-(2-bromoethyl)-6-chloro-9H-purin-2-amine

-

1-(4-Fluorophenyl)piperazine

-

Sodium azide (NaN₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Dimethyl sulfoxide (DMSO)

Procedure:

Step 1: Nucleophilic Aromatic Substitution at C6

-

To a solution of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine (1.0 mmol) in n-butanol (10 mL), add 1-(4-fluorophenyl)piperazine (1.2 mmol) and DIPEA (2.0 mmol).

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-(2-bromoethyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-9H-purin-2-amine.

Step 2: Nucleophilic Substitution at the Bromoethyl Chain

-

Dissolve the product from Step 1 (1.0 mmol) in DMSO (5 mL).

-

Add sodium azide (1.5 mmol) and stir the mixture at 60 °C for 6 hours.

-

Cool the reaction mixture to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

Causality of Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the SNAr reaction without competing with the piperazine nucleophile.

-

n-Butanol: A high-boiling polar solvent is suitable for the high-temperature SNAr reaction.

-

Sodium Azide: A potent nucleophile for the SN2 displacement of the bromide. The resulting azide can be further functionalized, for example, by reduction to an amine or through click chemistry.

-

DMSO: A polar aprotic solvent that is ideal for the SN2 reaction with sodium azide.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,6,9-trisubstituted purine scaffold has yielded valuable SAR data for the development of potent and selective kinase inhibitors.

| Position | Modification | Impact on Anticancer Activity | Reference |

| C6 | Arylpiperazinyl groups | Generally beneficial for cytotoxic activity. | [4] |

| C2 | Bulky substituents | Generally unfavorable for cytotoxic activity. | [4] |

| N9 | Alkyl chains with terminal functional groups | Modulates physicochemical properties and can influence selectivity. | [5] |

Future Directions and Conclusion

9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is a powerful and versatile building block in medicinal chemistry. While its role in the synthesis of the antiviral drug famciclovir is well-established, its potential in the development of novel anticancer agents, particularly kinase inhibitors, is an exciting and rapidly evolving field. The ability to selectively and sequentially modify the C6 and N9 positions allows for the generation of large and diverse compound libraries for high-throughput screening and lead optimization. Future research will likely focus on exploring a wider range of substitutions at both positions, employing advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions to further expand the accessible chemical space. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable purine scaffold.

References

-

Burbano, D., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15374493, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. Retrieved from [Link]

-

Orozco, M., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4478. [Link]

- Tullis, D., et al. (2006).

Sources

- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The purine ring, the core component of adenine in adenosine triphosphate (ATP), represents a "privileged scaffold" in the design of kinase inhibitors.[2] Its inherent ability to mimic the natural substrate allows for competitive binding within the highly conserved ATP-binding pocket of kinases, thereby disrupting the phosphotransfer reaction that drives cellular signaling cascades.[3][4] The strategic derivatization of the purine core at its various positions—notably C2, C6, and N9—has yielded a multitude of potent and selective kinase inhibitors, including groundbreaking therapies.[2][5] This guide provides an in-depth technical overview of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine, a key intermediate that offers medicinal chemists a strategic entry point for creating diverse libraries of 2,6,9-trisubstituted purine-based kinase inhibitors.

Core Precursor: 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (Chemical Formula: C7H7BrClN5) is a synthetic purine derivative that is not naturally occurring.[6][7][8] Its value lies in its trifunctional nature, presenting three distinct points for chemical modification:

-

C6-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents, most commonly amines.

-

C2-Amino Group: While less reactive than the C6-chloro position, it can be functionalized, often through reactions like acylation or further substitution, to modulate binding affinity and selectivity.

-

N9-(2-Bromoethyl) Group: A reactive alkyl halide side chain that serves as an electrophilic handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of solvent-exposed regions of the kinase active site or the attachment of solubilizing groups.

This combination of reactive sites makes it a highly versatile precursor for building libraries of kinase inhibitors with tailored pharmacological profiles.

Synthesis of the Precursor: Regioselective N9-Alkylation

The synthesis of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is typically achieved through the N9-alkylation of 2-amino-6-chloropurine. A persistent challenge in purine chemistry is controlling the regioselectivity of alkylation, as reactions can occur at both the N9 and N7 positions, leading to isomeric mixtures that are often difficult to separate.[9]

The preferential formation of the desired N9 isomer is a critical step, often dictated by steric and electronic factors, as well as reaction conditions.[10] Generally, the N9 position is thermodynamically favored. A common strategy involves the reaction of 2-amino-6-chloropurine with an excess of 1,2-dibromoethane in the presence of a base.

Workflow for N9-Alkylation

Caption: General workflow for the synthesis of the title precursor.

Detailed Experimental Protocol

The following protocol is a representative example based on established methodologies for N9-alkylation of purines.[11]

-

Reaction Setup: To a solution of 2-amino-6-chloropurine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.5 equivalents).

-

Initial Heating: Heat the mixture (e.g., to 60-65°C) for a period (e.g., 1 hour) to facilitate the deprotonation of the purine ring.

-

Alkylation: Add an excess of 1,2-dibromoethane (3 equivalents) to the reaction mixture. The use of excess alkylating agent drives the reaction towards completion and helps to minimize dialkylation.

-

Reaction Progression: Heat the resulting mixture under reflux for an extended period (e.g., 24 hours) to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TTC).

-

Work-up: After cooling the reaction mixture to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude residue is purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water), to yield the pure 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine product.[11]

Self-Validating System: The success of this protocol is validated by the clear separation of the product from the starting material and the N7-isomer on TLC, and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) which will show the characteristic signals for the bromoethyl group and the correct purine scaffold shifts.

Derivatization Strategies for Kinase Inhibitor Synthesis

The true utility of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine is realized in its sequential derivatization to generate libraries of 2,6,9-trisubstituted purines. The differential reactivity of the C6-chloro and N9-bromoethyl groups allows for a controlled, stepwise synthesis.

General Synthetic Pathway

Caption: A typical two-step derivatization strategy.

Step 1: C6-Substitution via Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C6 position is highly susceptible to nucleophilic attack. This step is typically performed first and is crucial for installing the moiety that will often interact with the "hinge region" of the kinase active site. A wide range of primary and secondary amines can be used to generate diverse C6-substituted analogues.

-

Causality behind Experimental Choices: The choice of a polar protic solvent like n-butanol or isopropanol and elevated temperatures is to facilitate the SNAr reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

Step 2: N9-Side Chain Modification

The bromoethyl group at the N9 position is a versatile electrophile. It can react with a plethora of nucleophiles (e.g., alcohols, thiols, amines) to introduce a second point of diversity. This modification is often used to improve solubility, modulate pharmacokinetic properties, or to probe for additional interactions within the solvent-exposed region of the ATP-binding pocket.

-

Causality behind Experimental Choices: These reactions are standard nucleophilic substitutions. The choice of solvent and base depends on the nature of the nucleophile. For instance, reacting with an alcohol might be performed under Williamson ether synthesis conditions.

Application in the Synthesis of Olomoucine and Roscovitine Analogs

While not directly synthesized from the bromoethyl precursor, the well-known cyclin-dependent kinase (CDK) inhibitors Olomoucine and Roscovitine (Seliciclib) serve as excellent examples of the 2,6,9-trisubstituted purine class.[5][12][13] The structural motifs in these compounds highlight the importance of the substitutions that can be achieved starting from precursors like 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine.

-

Olomoucine: 6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine[5]

-

Roscovitine: 6-(benzylamino)-2(R)-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine[5]

These structures demonstrate the typical derivatization pattern: a bulky hydrophobic group at C6 (benzylamino), a hydrogen-bond donating group at C2, and a small alkyl group at N9. The N9-substituent, in particular, is critical for orienting the inhibitor within the active site. The bromoethyl group on our precursor provides a reactive handle to install a variety of such groups, or more complex side chains.

Structure-Activity Relationship (SAR) Insights

Studies on purine-based kinase inhibitors have revealed several key SAR principles:[3][4]

| Position | Substitution Type | Impact on Activity | Rationale |

| C6 | Bulky, often aromatic, amines (e.g., benzylamine) | Generally increases potency | Forms key hydrogen bonds with the kinase hinge region and occupies a hydrophobic pocket. |

| C2 | Small, hydrogen-bond donating groups (e.g., small amino alcohols) | Often crucial for potency and selectivity | Forms additional hydrogen bonds with the enzyme, deepening the interaction.[5] |

| N9 | Small alkyl groups (e.g., methyl, isopropyl) or functionalized chains | Modulates potency and physical properties | Orients the molecule in the ATP pocket; can be modified to improve solubility or target solvent-exposed regions. |

| N1, N3, N7 | Unsubstituted | Generally required to remain free | These nitrogens often act as hydrogen bond acceptors, mimicking the adenine of ATP.[5] |

Mechanism of Action: Competitive ATP Inhibition

The vast majority of purine-based kinase inhibitors function as ATP-competitive inhibitors. They bind reversibly to the ATP-binding site of the kinase, preventing the natural substrate from binding and halting the phosphorylation of downstream target proteins.

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a strategically designed chemical precursor that provides an efficient and versatile platform for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for controlled, sequential modifications at the C6, C2, and N9 positions, enabling the rapid generation of diverse chemical libraries. By understanding the principles of regioselective synthesis and the structure-activity relationships of the purine scaffold, researchers can leverage this powerful intermediate to develop next-generation therapeutics targeting the vast and clinically significant kinase family.

References

- Jain, R., & Singh, R. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed.

- ResearchGate. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.

- Havlíček, L., Hanuš, J., Veselý, J., Leclerc, S., Meijer, L., Shaw, G., & Strnad, M. (1997). Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry, 40(4), 408–412.

- Dembitsky, V. M. (2009). Purine Analogues as Kinase Inhibitors: A Review. PubMed.

- Robins, M. J., & Zhong, M. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.

- Robins, M. J., & Zhong, M. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.

- National Center for Biotechnology Information. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.

- ResearchGate. (n.d.). Chemical structures of olomoucine (OLO), R-roscovitine (ROS),...

- Lotusfeet Pharma. (n.d.). 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine 214201-64-6. Lotusfeet Pharma.

- Clearsynth. (n.d.). 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | CAS No. 214201-64-6. Clearsynth.

- Strnad, M., Havlíček, L., Kryštof, V., & Hajdúch, M. (n.d.).

- Google Patents. (2006). US20060264629A1 - Preparation of famciclovir and other purine derivatives.

- Labiotech.eu. (2025).

Sources

- 1. labiotech.eu [labiotech.eu]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds / Journal of Medicinal Chemistry, 1997 [sci-hub.box]

- 6. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lotusfeetpharma.com [lotusfeetpharma.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Strategic Guide to the Design and Evaluation of Bioisosteres of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of bioisosteres for the lead compound 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets.[1][2][3] The title compound, featuring a reactive bromoethyl group, presents a unique starting point for the development of both covalent and non-covalent inhibitors. This document outlines a rational, multi-pronged strategy for bioisosteric modification at key positions of the molecule—the 6-chloro substituent, the 9-(2-bromoethyl) side chain, the purine core, and the 2-amino group. By explaining the causality behind experimental choices, providing detailed synthetic and biological evaluation protocols, and grounding all claims in authoritative references, this guide serves as an in-depth resource for accelerating lead optimization campaigns.

Introduction

Bioisosterism is a cornerstone of modern drug design, involving the strategic replacement of molecular fragments to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.[4][5][6] This strategy allows for the fine-tuning of a lead compound's properties while preserving its desired biological activity.[7][8][9] The lead compound, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, is a trisubstituted purine.[10][11] Such scaffolds are frequently explored as inhibitors for enzymes like kinases and polymerases, or as modulators of protein-protein interactions.[1][2][12] The presence of the 2-bromoethyl group suggests a potential mechanism as a covalent modifier, while the 6-chloro position is a key interaction point and a common site for synthetic elaboration.[13][14][15]

This guide provides a systematic approach to dissecting the lead compound and exploring its bioisosteric space. The objective is to empower research teams to rationally design next-generation analogs with superior therapeutic potential by modulating potency, selectivity, and drug-like properties.

Chapter 1: Analysis of the Lead Compound: 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

A thorough understanding of the lead compound's structure-activity relationship (SAR) is paramount. Each functional group contributes to the molecule's overall physicochemical and pharmacological profile.

-

The Purine Core: This bicyclic heterocycle mimics endogenous nucleobases (adenine, guanine) and serves as the primary scaffold for interaction with ATP-binding sites in enzymes like kinases.[1][3] Its aromatic nature allows for π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

-

The 2-Amino Group: This group is a critical hydrogen bond donor, likely forming a key interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl) in the target protein. Its modification can fine-tune binding affinity and selectivity.

-

The 6-Chloro Substituent: The chlorine atom is an electron-withdrawing group and a potential halogen bond donor. It occupies a crucial vector in the binding pocket. This position is synthetically versatile, as the chlorine can be readily displaced by various nucleophiles, making it a prime target for modification.[13][14]

-

The 9-(2-Bromoethyl) Side Chain: This is the most reactive portion of the molecule. The bromoethyl group is an electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on a target protein.[12][16] This can lead to irreversible inhibition, which offers advantages in potency and duration of action but carries risks of off-target reactivity.

The first step in a bioisosteric exploration is to map these pharmacophoric elements and hypothesize their roles in target engagement.

Caption: Key pharmacophoric sites of the lead compound.

Chapter 2: A Rational Approach to Bioisosteric Replacement

The goal of bioisosteric replacement is to systematically probe the chemical space around the lead compound to improve its drug-like properties.[7][9][17] This should be done in a modular fashion, modifying one part of the molecule at a time to generate clear, interpretable SAR data.

2.1 Bioisosteres for the 6-Chloro Group

The 6-position of the purine ring is a critical determinant of selectivity among many enzyme families. Replacing the chloro group can modulate steric and electronic properties.

Rationale: To explore the size and electronic tolerance of the binding pocket, improve selectivity, and potentially alter metabolic stability.

| Bioisostere Type | Examples | Rationale / Intended Effect |

| Classical (Halogens) | -F, -Br, -I | Fine-tune halogen bonding potential and lipophilicity. Fluorine can improve metabolic stability.[18][19] |

| Classical (Other) | -CN, -CF₃ | Modulate electronic properties; -CN is a strong H-bond acceptor; -CF₃ increases lipophilicity. |

| Non-Classical (Small Alkyl/Alkoxy) | -CH₃, -OCH₃, -cyclopropyl | Probe for steric tolerance; remove halogen for potential safety benefits. |

| Non-Classical (Heterocycles) | Pyridine, Pyrazole, Oxazole | Introduce new H-bonding vectors and improve solubility. |

| Non-Classical (Amino/Thiol) | -NH₂, -NHR, -SR | Introduce H-bond donors/acceptors; thiols can form disulfide bonds or coordinate metals. |

2.2 Bioisosteres for the 9-(2-Bromoethyl) Side Chain

This side chain dictates the compound's reactivity. Bioisosteric replacement here is a critical strategy to either tune the covalent interaction or convert the inhibitor to a reversible modality.

Rationale: To modulate reactivity, improve selectivity for the target nucleophile, enhance stability, or switch to a non-covalent binding mode.

| Bioisostere Type | Examples | Rationale / Intended Effect |

| Alternative Electrophiles | -CH₂CH₂Cl, -CH₂CH₂OMs | Alter leaving group ability and reaction kinetics. |

| Targeted Covalent Warheads | Acrylamide, Vinyl sulfone | Softer electrophiles that are more selective for cysteine residues.[12] |

| Latent Electrophiles | Terminal alkyne | Can be activated in the binding pocket, potentially reducing off-target reactivity.[12] |

| Reversible Covalent Warheads | Cyanamide, Nitrile | Form a reversible covalent bond with the target. |

| Non-Covalent Replacements | -CH₂CH₂OH, -CH₂CH₂NH₂, -CH₂-cyclopropyl | Remove reactivity entirely; introduce groups capable of forming H-bonds or hydrophobic interactions. |

2.3 Bioisosteres for the Purine Core (Scaffold Hopping)

Replacing the purine core itself is a more drastic but powerful strategy known as "scaffold hopping." This can unlock novel intellectual property and dramatically alter properties like solubility and selectivity.

Rationale: To access novel chemical space, improve physical properties, and escape patent-protected scaffolds.

| Scaffold Family | Examples | Rationale / Intended Effect |

| Deazapurines | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) | Removes a hydrogen bond acceptor (N7), which can significantly impact kinase selectivity profiles. |

| Azapurines | 8-Azapurine (v-Triazolo[4,5-d]pyrimidine) | Alters the geometry and electronic distribution of the core. |

| Other Fused Heterocycles | Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-a]pyridine | Provide diverse geometries and H-bonding patterns, potentially leading to novel binding modes.[20] |

Chapter 3: Synthetic Strategies and Protocols

A robust and flexible synthetic plan is essential for efficiently generating a library of analogs. The 6-chloropurine core is a common and versatile intermediate.[13][14][15][21]

3.1 General Synthetic Workflow

The proposed workflow allows for late-stage diversification, a key principle in efficient library synthesis.

Caption: A modular synthetic workflow for analog generation.

3.2 Example Protocol: Synthesis of 9-(2-Bromoethyl)-6-methyl-9H-purin-2-amine

This protocol describes a representative synthesis of a C6-methyl analog via a Suzuki coupling reaction. This method serves as a self-validating system, where successful synthesis of this well-characterized transformation provides confidence in the overall synthetic approach.

Step 1: N9-Alkylation of 2-Amino-6-chloropurine

-

To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 1,2-dibromoethane (3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine.

Step 2: Suzuki Coupling for C6-Methylation

-

In a microwave vial, combine 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine (1.0 eq), methylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

-

Add a suitable base (e.g., Na₂CO₃, 2.0 eq) and a solvent mixture (e.g., Dioxane/Water 4:1).

-

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the final compound by silica gel chromatography or preparative HPLC.

Characterization and Quality Control: The identity and purity of the final compound must be rigorously confirmed.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

HPLC/UPLC: To determine purity, which should typically be >95% for biological testing.

Chapter 4: Biological Evaluation Workflow

A tiered, systematic screening cascade is crucial for efficiently identifying promising candidates from the synthesized library.

Caption: Tiered workflow for biological evaluation of new analogs.

Protocols:

-

Primary Biochemical Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the primary target enzyme.

-

Method (Example for a Kinase): Utilize a time-resolved fluorescence energy transfer (TR-FRET) or luminescence-based assay (e.g., Kinase-Glo®) to measure ATP consumption or substrate phosphorylation. Test compounds over a 10-point dose-response curve.

-

-

Cell-Based Potency Assay:

-

Objective: To confirm that biochemical activity translates to a cellular context.

-

Method: Use a relevant cancer cell line known to be dependent on the target kinase. Treat cells with the compounds for 72 hours and measure cell viability using a reagent like CellTiter-Glo® to determine the half-maximal effective concentration (EC₅₀).

-

-

Mechanism of Action (for covalent analogs):

-

Objective: To confirm covalent modification of the target protein.

-

Method: Incubate the purified target protein with the compound. Analyze the protein by intact protein mass spectrometry (e.g., LC-Q-TOF MS). A mass shift corresponding to the molecular weight of the compound confirms covalent adduction.

-

-

In Vitro ADMET Profiling:

-

Objective: To assess the drug-like properties of the most promising leads.

-

Protocols:

-

Kinetic Solubility: Measure solubility in phosphate-buffered saline (PBS) using nephelometry.

-

Metabolic Stability: Incubate the compound with liver microsomes and measure its disappearance over time by LC-MS/MS to determine half-life (t₁/₂).

-

Permeability: Assess permeability using an artificial membrane assay like PAMPA.

-

-

Conclusion

The exploration of bioisosteres for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a scientifically rigorous process that requires a blend of rational design, synthetic execution, and systematic biological evaluation. By dissecting the lead compound into its core functional components and methodically replacing each with a well-reasoned set of bioisosteres, researchers can efficiently navigate the complex chemical space. This guide provides a foundational strategy to de-risk and accelerate the lead optimization process, ultimately increasing the probability of identifying a clinical candidate with a superior therapeutic profile. The principles and protocols outlined herein are designed to be adaptable, providing a robust framework for any drug discovery program centered on a purine-based scaffold.

References

- Seba M C. A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs.

- Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025.

-

Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry. 2022;18(9):915-925. [Link]

- Bhatia et al. A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline. 2011;1:272-299.

-

Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]

-

Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. Flintbox. [Link]

-

Purine-Scaffold Hsp90 Inhibitors. PubMed Central. [Link]

-

Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters. [Link]

-

Bioisosteric Replacement Strategies. SpiroChem. [Link]

-

Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

-

Gaikwad PL, Gandhi PS, Jagdale DM, Kadam VJ. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012;2(4). [Link]

- 6-chloropurine.

-

Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. PubChem. [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. [Link]

Sources

- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 4. ctppc.org [ctppc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 10. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemimpex.com [chemimpex.com]

- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 16. UT technology: Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery [utotc.technologypublisher.com]

- 17. elearning.uniroma1.it [elearning.uniroma1.it]

- 18. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Page loading... [guidechem.com]

A Technical Guide on the Strategic Utility of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine in Modern Antiviral Drug Discovery

Abstract

The relentless pursuit of novel antiviral therapeutics necessitates a deep understanding of the molecular scaffolds that serve as foundational building blocks for drug synthesis. Purine analogs, due to their structural resemblance to endogenous nucleosides, have historically been a highly successful class of antiviral agents.[1][2] This technical guide focuses on a specific, highly versatile intermediate: 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS: 214201-64-6). We will delineate its critical role not as an active antiviral agent itself, but as a strategically vital precursor in the synthesis of potent antiviral compounds, most notably in the development of prodrugs like Famciclovir. This document provides an in-depth analysis of its chemical properties, synthetic utility, and the mechanistic basis for the antiviral activity of its derivatives. Detailed experimental protocols are provided for researchers and drug development professionals to leverage this compound's potential in creating next-generation antiviral candidates.

Introduction: A Privileged Scaffold in Antiviral Chemistry

The purine core is a cornerstone of medicinal chemistry, forming the basis for numerous drugs that target fundamental cellular processes like DNA and RNA synthesis.[3] In virology, purine analogs function as antimetabolites, competitively inhibiting viral polymerases or acting as chain terminators to halt viral replication.[3]

Introducing 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Key Synthetic Intermediate

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a substituted guanine analog. Its significance in drug discovery lies in the strategic placement of three key functional groups: a reactive chloro group at the C6 position, a versatile bromoethyl group at the N9 position, and an amino group at the C2 position. This specific arrangement makes it an ideal starting material for creating extensive libraries of N9- and C6-substituted purine derivatives for antiviral screening.[4][5] Notably, it is a recognized intermediate in the synthesis of Famciclovir, a prodrug of the potent anti-herpesvirus agent Penciclovir.[6][7][8]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 214201-64-6 | [9][10] |

| Molecular Formula | C₇H₇BrClN₅ | [9][11] |

| Molecular Weight | 276.52 g/mol | [7][9] |

| Appearance | Off-white to yellow powder | [6] |

| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [9] |

The Synthetic Versatility of a Multi-Functional Scaffold

The power of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine stems from its capacity to undergo sequential, regioselective modifications. The different reactivities of the chloro and bromo substituents allow for a stepwise construction of complex side chains crucial for biological activity.

The Role of Key Functional Groups

-

C6-Chloro Group: This is a highly effective leaving group, susceptible to nucleophilic aromatic substitution. It allows for the introduction of a wide variety of substituents, including alkoxy, aryloxy, and amino groups. This position is critical for modulating interactions with the target viral enzyme. For instance, in the synthesis of Penciclovir from Famciclovir, this chloro-group is ultimately replaced by a hydrogen (via hydrogenation) and then oxidized in the liver to the hydroxyl group of a guanine base.[12]

-

N9-(2-Bromoethyl) Group: This alkyl halide provides a reactive handle for subsequent elaboration. The bromine atom can be displaced by nucleophiles or used in cyclization reactions. This side chain mimics the sugar moiety of natural nucleosides and is fundamental for positioning the purine base within the active site of viral polymerases.[1]

-

C2-Amino Group: The presence of the 2-amino group classifies this scaffold as a guanine analog. This group is often a key hydrogen bond donor/acceptor, critical for molecular recognition by viral enzymes.

Core Reaction Pathway: Synthesis of Famciclovir Intermediate

One of the most well-documented applications of this compound is in the synthesis of Famciclovir. The process highlights its utility as a scaffold. A patent describes a method where 2-amino-6-chloropurine is first reacted to attach the 2-bromoethyl side chain at the N9 position, yielding 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.[8] This intermediate is then reacted with a malonate derivative to build the acyclic side chain characteristic of Famciclovir.[8]

Workflow Diagram for Derivative Synthesis

The following diagram illustrates the logical flow for using 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine to generate a library of diverse antiviral candidates.

Caption: Synthetic workflow using the title compound to generate diverse antiviral candidates.

Application in the Discovery of Specific Antiviral Agents

The true value of an intermediate is measured by the efficacy of the final compounds it helps create. Derivatives of this scaffold have shown activity against a range of viruses, particularly DNA viruses like those in the Herpesviridae family.

Case Study: Famciclovir and Penciclovir

-

Famciclovir: This is a prodrug designed for improved oral bioavailability.[12] After oral administration, it is rapidly absorbed and metabolized—first by deacetylation and then oxidation at the C6 position—to form the active antiviral agent, Penciclovir.[12]

-

Penciclovir: The active triphosphate form of Penciclovir inhibits viral DNA polymerase, acting as a competitive inhibitor for deoxyguanosine triphosphate (dGTP). Its incorporation into the growing viral DNA chain leads to termination of replication. This mechanism is highly selective for virus-infected cells because the initial, crucial phosphorylation step is catalyzed by a viral-encoded thymidine kinase (TK), an enzyme not present in uninfected host cells.[12]

Broader Antiviral Potential

The 2-amino-6-chloropurine core is not limited to anti-herpes agents. Modifications to this scaffold have been explored for activity against other viruses. For example, nucleoside analogues with a 6-chloropurine base have been investigated as potential agents against SARS-CoV.[13] Studies have shown that the 6-chloropurine moiety itself can be important for antiviral activity, possibly by forming a covalent bond with a target enzyme due to its electrophilic nature.[13]

Summary of Biological Activity of Related Derivatives

The following table summarizes the activity profile of Penciclovir, the active metabolite derived from intermediates like 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.

| Compound | Virus Target | Mechanism of Action | Key Feature |

| Penciclovir | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Competitive inhibition of viral DNA polymerase; DNA chain termination.[12] | Requires initial phosphorylation by viral thymidine kinase for activation.[12][14] |